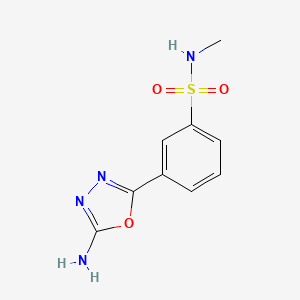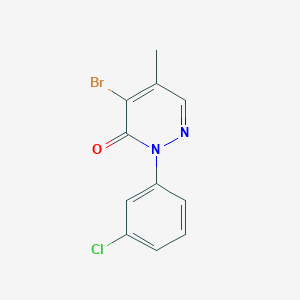![molecular formula C27H44NO7P B12926199 [(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B12926199.png)
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate is a complex organic compound with significant biochemical and industrial relevance. It is characterized by its intricate structure, which includes multiple functional groups such as amino, hydroxy, and phosphoryl groups, as well as a long-chain polyunsaturated fatty acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate typically involves multi-step organic reactions. The process begins with the preparation of the glycerol backbone, followed by the introduction of the aminoethoxy and phosphoryl groups. The final step involves the esterification of the glycerol derivative with the polyunsaturated fatty acid.
Industrial Production Methods
Industrial production of this compound may involve enzymatic catalysis to achieve high specificity and yield. The use of biocatalysts such as lipases can facilitate the esterification process under mild conditions, making it more environmentally friendly and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate can undergo various chemical reactions, including:
Oxidation: The polyunsaturated fatty acid moiety can be oxidized to form hydroperoxides and other oxidation products.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Hydroperoxides, epoxides, and other oxidized derivatives.
Reduction: Saturated fatty acid esters.
Substitution: Amino or hydroxy-substituted derivatives.
Aplicaciones Científicas De Investigación
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (4Z,7,7,10,13,16,19Z)-docosa-4,7,10,13,16,19-hexaenoate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying esterification and phosphorylation reactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential anti-inflammatory and neuroprotective properties.
Industry: Utilized in the formulation of specialized lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of [(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (4Z,7,10,13,16,19Z)-docosa-4,7,10,13,16,19-hexaenoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and signaling pathways. It may also act as a substrate for enzymes involved in lipid metabolism, influencing various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- [(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (4Z,7,10,13,16,19Z)-docosa-4,7,10,13,16,19-hexaenoate
- [(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (4Z,7,10,13,16,19Z)-docosa-4,7,10,13,16,19-hexaenoate
Uniqueness
The uniqueness of [(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (4Z,7,10,13,16,19Z)-docosa-4,7,10,13,16,19-hexaenoate lies in its combination of functional groups and long-chain polyunsaturated fatty acid. This structure imparts unique physicochemical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C27H44NO7P |
|---|---|
Peso molecular |
525.6 g/mol |
Nombre IUPAC |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C27H44NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(30)35-26(24-29)25-34-36(31,32)33-23-22-28/h3-4,6-7,9-10,12-13,15-16,18-19,26,29H,2,5,8,11,14,17,20-25,28H2,1H3,(H,31,32)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-/t26-/m1/s1 |
Clave InChI |
TWBVHOYVCUOMJY-PAUXXPOVSA-N |
SMILES isomérico |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O[C@H](CO)COP(=O)(O)OCCN |
SMILES canónico |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC(CO)COP(=O)(O)OCCN |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]benzamide](/img/structure/B12926122.png)
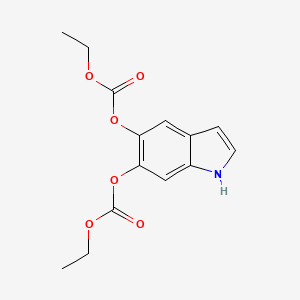
![4-({[5-(Pyridin-4-yl)pyrazin-2-yl]amino}methyl)benzene-1-sulfonamide](/img/no-structure.png)
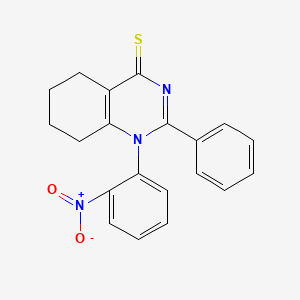
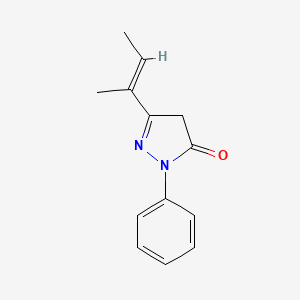

![[1-oxo-1-(oxolan-2-ylmethylamino)propan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12926159.png)
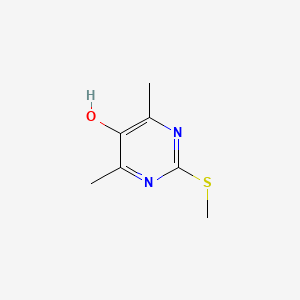
![CYtidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)-](/img/structure/B12926187.png)
